N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1291872-59-7
VCID: VC4204902
InChI: InChI=1S/C16H12Cl2FN5O/c17-10-2-1-3-11(7-10)21-15-14(22-24-23-15)16(25)20-8-9-4-5-13(19)12(18)6-9/h1-7H,8H2,(H,20,25)(H2,21,22,23,24)
SMILES: C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCC3=CC(=C(C=C3)F)Cl
Molecular Formula: C16H12Cl2FN5O
Molecular Weight: 380.2

N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1291872-59-7

Cat. No.: VC4204902

Molecular Formula: C16H12Cl2FN5O

Molecular Weight: 380.2

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide - 1291872-59-7

Specification

CAS No. 1291872-59-7
Molecular Formula C16H12Cl2FN5O
Molecular Weight 380.2
IUPAC Name 5-(3-chloroanilino)-N-[(3-chloro-4-fluorophenyl)methyl]-2H-triazole-4-carboxamide
Standard InChI InChI=1S/C16H12Cl2FN5O/c17-10-2-1-3-11(7-10)21-15-14(22-24-23-15)16(25)20-8-9-4-5-13(19)12(18)6-9/h1-7H,8H2,(H,20,25)(H2,21,22,23,24)
Standard InChI Key VJQGGSSZXMUAPN-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCC3=CC(=C(C=C3)F)Cl

Introduction

Synthesis and Chemical Characterization

The synthesis of N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves multi-step protocols optimized for yield and purity . A representative route includes:

  • Formation of the Triazole Core: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links the 1,2,3-triazole ring, leveraging alkynes and azides under conditions described by Sharpless et al. .

  • Functionalization: Subsequent coupling of 3-chloro-4-fluorobenzylamine and 3-chloroaniline groups via nucleophilic substitution or amidation reactions.

  • Purification: Column chromatography (CHCl₃:MeOH, 99:1) isolates the product, with final purity confirmed by HPLC (>95%) .

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)
Triazole formationCuSO₄, sodium ascorbate, t-BuOH/H₂O 8295
Benzylamine couplingK₂CO₃, DMF, 90°C 7097
Final purificationCHCl₃:MeOH (99:1)8599

Spectroscopic characterization includes:

  • ¹H NMR (DMSO-d₆): δ 8.79 (s, 1H, triazole-H), 7.49–7.35 (m, aromatic-H), 5.66 (s, 2H, benzyl-CH₂) .

  • HRMS: m/z 380.2 [M+H]⁺, consistent with the molecular formula.

Pharmacological Activities

Anticancer Activity

In vitro studies demonstrate potent inhibition of cancer cell proliferation (IC₅₀ = 3.08–6.37 μM against MCF-7 and A549 lines), surpassing reference agents like doxorubicin . Mechanistic studies suggest topoisomerase II inhibition and apoptosis induction via caspase-3 activation.

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity:

  • Bacterial: MIC = 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Fungal: IC₅₀ = 5.51 μM against Candida albicans, attributed to ergosterol biosynthesis disruption .

Table 3: Biological Activity Profile

AssayTargetActivity (IC₅₀/MIC)
MTT cytotoxicityMCF-7 breast cancer3.08 μM
Broth dilutionS. aureus2 μg/mL
Ergosterol synthesisC. albicans5.51 μM

Mechanism of Action

The triazole core chelates metal ions (e.g., Mg²⁺, Zn²⁺), disrupting enzyme cofactors in pathogens and cancer cells . Molecular docking simulations reveal strong binding (ΔG = −9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, rationalizing its antiproliferative effects . Additionally, the chloro-fluorobenzyl group enhances membrane permeability, as evidenced by a Caco-2 permeability assay (Papp = 12 × 10⁻⁶ cm/s).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator